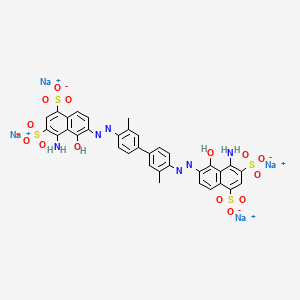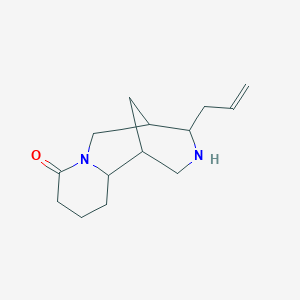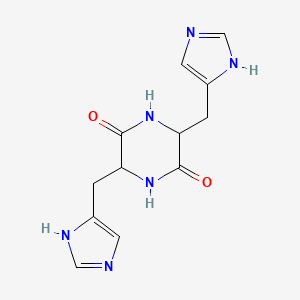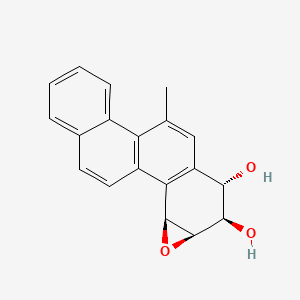
CCRIS 1749
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CCRIS 1749 is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is structurally characterized by the presence of an epoxide group and two hydroxyl groups on a tetrahydro-methylated chrysene backbone. PAHs are known for their carcinogenic properties, and their derivatives are often studied for their biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CCRIS 1749 typically involves multiple steps, starting from chrysene or its derivatives. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the chrysene ring.
Epoxidation: Formation of the epoxide ring through the reaction of the hydroxylated intermediate with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Methylation: Introduction of a methyl group at the 5-position, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
化学反应分析
Types of Reactions
CCRIS 1749 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of various ring-opened products depending on the nucleophile used.
科学研究应用
CCRIS 1749 has several applications in scientific research:
Chemistry: Studied for its reactivity and as a model compound for understanding PAH behavior.
Biology: Investigated for its interactions with DNA and proteins, particularly in the context of carcinogenesis.
Medicine: Potential use in studying the mechanisms of cancer development and testing chemopreventive agents.
Industry: Used in the development of materials with specific chemical properties, such as high thermal stability.
作用机制
The compound exerts its effects primarily through interactions with cellular macromolecules. The epoxide group can form covalent bonds with DNA, leading to mutations and potentially carcinogenesis. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The molecular targets include DNA, RNA, and various proteins involved in cell signaling pathways.
相似化合物的比较
Similar Compounds
Benzo[a]pyrene: Another PAH with similar carcinogenic properties.
Chrysene: The parent compound without the epoxide and hydroxyl groups.
5-Methylchrysene: A methylated derivative of chrysene without the epoxide and hydroxyl groups.
Uniqueness
CCRIS 1749 is unique due to the combination of its epoxide and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis and for developing potential therapeutic agents.
属性
CAS 编号 |
81851-67-4 |
|---|---|
分子式 |
C19H16O3 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
(3S,5R,6R,7S)-10-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C19H16O3/c1-9-8-13-15(18-19(22-18)17(21)16(13)20)12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,16-21H,1H3/t16-,17+,18-,19+/m0/s1 |
InChI 键 |
LMQWCOZFQUNBGM-ZSYWTGECSA-N |
SMILES |
CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4 |
手性 SMILES |
CC1=CC2=C([C@H]3[C@H](O3)[C@@H]([C@H]2O)O)C4=C1C5=CC=CC=C5C=C4 |
规范 SMILES |
CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4 |
Key on ui other cas no. |
111901-42-9 |
同义词 |
7,8-DETMC 9,10-epoxy-7,8-dihydroxy-7,8,9,10-tetrahydro-5-methylchrysene trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


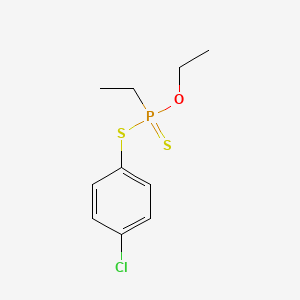
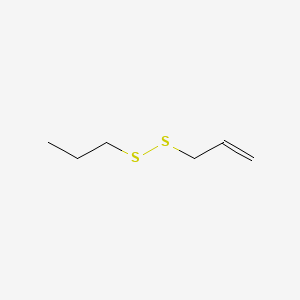
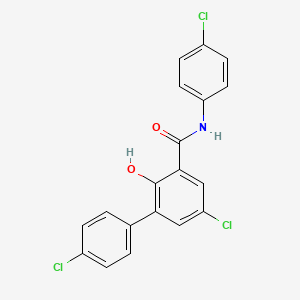
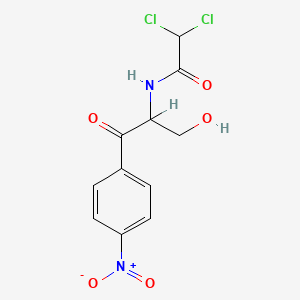
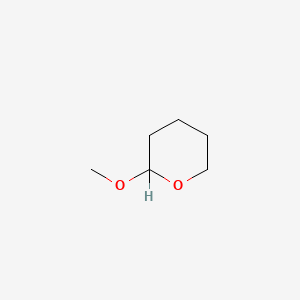
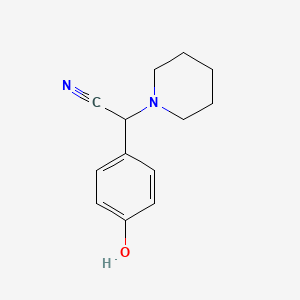
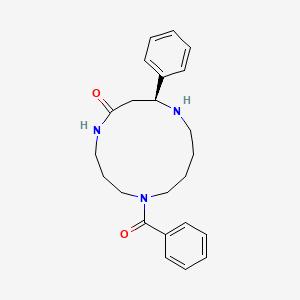
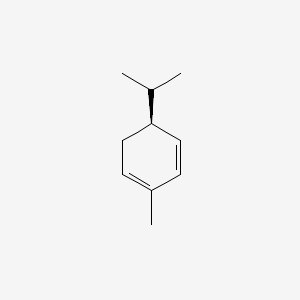
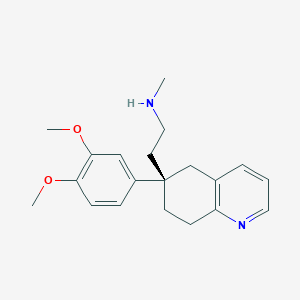
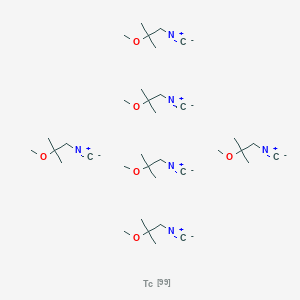
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-cyclohexoxy]-5-methyl-4-(methylamino)tetrahydropyran-3,5-diol](/img/structure/B1197984.png)
